

# 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol CAS number 59277-86-0

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-[(2,6-diaminopurin-9-yl)methoxy]ethanol

Cat. No.:

B1209397

Get Quote

# In-Depth Technical Guide: Ganciclovir (CAS 59277-86-0)

A Comprehensive Overview for Researchers and Drug Development Professionals

#### Introduction

This technical guide provides a detailed overview of the compound associated with CAS number 59277-86-0. While this number is linked to the chemical name **2-[(2,6-diaminopurin-9-yl)methoxy]ethanol** in some databases, the vast majority of scientific literature and regulatory approvals associate it with Ganciclovir.[1][2][3][4][5][6][7] This document will focus on the extensive data available for Ganciclovir, a critical antiviral agent.

Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine, widely recognized for its efficacy against viruses in the Herpesviridae family, most notably human cytomegalovirus (CMV).[8][9][10] It is a cornerstone therapy for treating and preventing CMV infections, particularly in immunocompromised individuals such as those with AIDS and organ transplant recipients.[11][12][13] This guide will delve into its mechanism of action, physicochemical properties, synthesis, experimental protocols, and key quantitative data.

### Physicochemical Properties and Quantitative Data



Ganciclovir's therapeutic action is underpinned by its specific chemical structure and properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key properties and antiviral activity is presented below.

| Property              | Value                                                                        | Reference(s) |  |
|-----------------------|------------------------------------------------------------------------------|--------------|--|
| IUPAC Name            | 2-amino-9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6,9-dihydro-3H-purin-6-one | [14]         |  |
| Molecular Formula     | C9H13N5O4                                                                    | [14]         |  |
| Molecular Weight      | 255.23 g/mol                                                                 |              |  |
| Appearance            | White to off-white crystalline powder                                        |              |  |
| Melting Point         | 256-257 °C                                                                   |              |  |
| Oral Bioavailability  | Poor                                                                         | [10][15]     |  |
| Protein Binding       | 1-2%                                                                         | [15]         |  |
| Elimination Half-life | 2.5-3.6 hours (intravenous, normal renal function)                           | [15]         |  |
| Excretion             | Primarily renal, with ~90% excreted unchanged in urine                       | [15]         |  |



| Antiviral Activity<br>(IC50) | Virus Strain/Cell<br>Line | Value Range                                       | Reference(s) |
|------------------------------|---------------------------|---------------------------------------------------|--------------|
| CMV (in vitro)               | Laboratory & Clinical     | 0.08 to 13.6 μM (0.02<br>to 3.48 μg/mL)           | [16]         |
| CMV (in vitro)               | Clinical Isolates         | Mean of 4.32 μM<br>(±1.93) by Flow<br>Cytometry   | [17][18]     |
| CMV (in vitro)               | Clinical Isolates         | Mean of 2.88 μM<br>(±1.40) by Plaque<br>Reduction | [18]         |
| Feline Herpesvirus-1         | Cell-free assay           | 5.2 μΜ                                            | [19]         |
| HSV-1 (Cytotoxicity)         | OST TK- cells             | 0.0019 μΜ                                         | [19]         |
| HSV-2 (Cytopathicity)        | E6SM cell lines           | 1.2 nM (EC <sub>50</sub> )                        | [19]         |

# Mechanism of Action: Viral DNA Polymerase Inhibition

Ganciclovir is a prodrug that requires phosphorylation to become pharmacologically active.[10] Its selectivity for virus-infected cells is a key feature of its mechanism, minimizing toxicity to uninfected host cells.[9][11]

The activation cascade begins with the initial phosphorylation of Ganciclovir to Ganciclovir monophosphate. This crucial first step is catalyzed by a virus-encoded protein kinase, specifically the UL97 kinase in CMV-infected cells.[11][20] Host cellular kinases then further phosphorylate the monophosphate form to Ganciclovir diphosphate and subsequently to the active Ganciclovir triphosphate.[8][9][11]

Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP), a natural substrate for DNA synthesis.[11][15] It gets incorporated into the growing viral DNA chain by the viral DNA polymerase.[10][11] This incorporation leads to the premature termination of DNA chain elongation, as Ganciclovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[11] This effectively halts viral DNA replication.



[9][11] The significantly higher affinity of Ganciclovir triphosphate for viral DNA polymerase compared to host cellular DNA polymerases contributes to its selective antiviral activity.[9]



Click to download full resolution via product page

Caption: Ganciclovir's mechanism of action via intracellular phosphorylation and viral DNA chain termination.

# Experimental Protocols Chemical Synthesis of Ganciclovir

Several synthetic routes for Ganciclovir have been developed since its patenting in 1980.[8][21] A common strategy involves the N-alkylation of a protected guanine derivative with an appropriate acyclic side chain. The major challenge is achieving regioselectivity for the desired N-9 isomer over the N-7 isomer.[22]

One-Pot Synthesis Protocol:[21]







This method describes a regioselective one-pot synthesis starting from guanine.

- Step 1: Acetylation of Guanine: Guanine is treated with acetic anhydride in the presence of a catalytic amount of iodine (5%) to form a diacetyl guanine intermediate.
- Step 2: N-alkylation: The diacetyl guanine intermediate undergoes an in-situ N-alkylation reaction with 2-acetoxymethoxy-1,3-diacetoxy propane (AMDP). This reaction is catalyzed by acidic Amberlite IR-120 resin, which promotes the formation of the desired N-9 isomer.
- Step 3: Deacetylation: The resulting N-alkylated intermediate is deacetylated to yield pure, regioselective Ganciclovir.
- Purification: The final product can be purified by crystallization from a solvent system such as dimethylformamide (DMF) and ethanol or dimethyl sulfoxide (DMSO) and methanol.[23]





Click to download full resolution via product page

Caption: Workflow for a one-pot synthesis of Ganciclovir.

## **Antiviral Susceptibility Assay by Plaque Reduction**

The plaque reduction assay (PRA) is a classic method to determine the concentration of an antiviral drug required to inhibit virus-induced cell death.



- Cell Culture: Confluent monolayers of a suitable host cell line (e.g., human foreskin fibroblasts) are prepared in multi-well plates.
- Virus Inoculation: Cells are infected with a standardized amount of CMV, calculated to produce a countable number of plaques.
- Drug Application: After a viral adsorption period, the inoculum is removed. The cells are then
  overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose)
  containing serial dilutions of Ganciclovir. A no-drug control is included.
- Incubation: Plates are incubated for a period sufficient for plaque formation (typically 7-14 days for CMV).
- Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet). Plaques (zones of cell death) appear as clear areas against a stained background.
- IC<sub>50</sub> Calculation: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each drug concentration relative to the no-drug control. The 50% inhibitory concentration (IC<sub>50</sub>) is determined by plotting the percentage of inhibition against the drug concentration.[17][18]

### Antiviral Susceptibility Assay by Flow Cytometry

This is a more rapid method for determining Ganciclovir susceptibility compared to the PRA. [17][18]

- Cell Culture and Infection: Host cells are seeded in multi-well plates and infected with the CMV isolate to be tested.
- Drug Application: Serial dilutions of Ganciclovir are added to the infected cell cultures.
- Incubation: Plates are incubated for a shorter period than PRA (e.g., 96 hours), allowing for the expression of viral antigens but before widespread cell lysis.[17]
- Immunostaining: Cells are harvested, fixed, and permeabilized. They are then stained with a fluorochrome-labeled monoclonal antibody specific for a CMV antigen (e.g., an immediate-



early antigen).

- Flow Cytometry Analysis: The percentage of antigen-positive cells is quantified using a flow cytometer for each drug concentration.
- IC<sub>50</sub> Calculation: The percentage of inhibition of antigen expression is calculated relative to a no-drug control. The IC<sub>50</sub> is determined from the dose-response curve.[17][18]





Click to download full resolution via product page



Caption: Comparative workflow of Plaque Reduction and Flow Cytometry assays for Ganciclovir.

# Quantification of Intracellular Ganciclovir and its Phosphorylated Forms

Understanding the intracellular pharmacokinetics of Ganciclovir is crucial for correlating drug exposure with efficacy and toxicity. A method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for this purpose.[24]

- Sample Collection and Cell Lysis: Patient blood samples are collected, and peripheral blood mononuclear cells (PBMCs) or other target cells are isolated. The cells are lysed to release intracellular contents.
- Solid-Phase Extraction (SPE) Stage 1: The cell lysate is passed through an SPE cartridge
  to separate Ganciclovir from its phosphorylated forms. The phosphorylated metabolites are
  retained on the column.
- Dephosphorylation: The retained phosphorylated forms are eluted and then treated with an enzyme, such as acid phosphatase, to hydrolyze them back to the parent Ganciclovir.
- Solid-Phase Extraction (SPE) Stage 2: The dephosphorylated sample undergoes a second
   SPE step for desalting and concentration.
- LC-MS/MS Analysis: The final extracts are analyzed by LC-MS/MS to quantify the amount of Ganciclovir, which corresponds to the initial concentration of the phosphorylated species.

## **Clinical Applications and Considerations**

Ganciclovir is primarily indicated for the treatment of CMV retinitis in immunocompromised adults and for the prevention of CMV disease in transplant recipients.[12][13] Administration can be intravenous, oral, or via an intravitreal implant.[8][13]

#### Dosage and Administration:

 Induction Therapy (IV): For CMV retinitis, a typical induction dose is 5 mg/kg administered intravenously every 12 hours for 14-21 days.[13]



- Maintenance Therapy (IV): Following induction, a maintenance dose of 5 mg/kg is given once daily.[13]
- Oral Administration: For maintenance or prevention, the dose is typically 1000 mg three times daily with food.[8]

Toxicity and Adverse Effects: The primary dose-limiting toxicity of Ganciclovir is myelosuppression, leading to neutropenia, anemia, and thrombocytopenia.[8][13] Other significant side effects include fever, rash, abnormal liver function tests, and neurological symptoms.[8] Due to its potential as a human carcinogen, teratogen, and mutagen, it must be handled with care.[8]

### Conclusion

Ganciclovir (CAS 59277-86-0) remains an indispensable antiviral agent in the management of cytomegalovirus infections. Its efficacy is derived from a highly selective mechanism of action that relies on viral-specific activation, leading to the inhibition of viral DNA replication. This guide has provided a technical foundation for understanding its chemical properties, mechanism, synthesis, and the experimental protocols used for its evaluation. For researchers and professionals in drug development, a thorough understanding of these principles is essential for the optimization of current therapies and the development of next-generation antiviral agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 59277-86-0,2-[(2,6-diaminopurin-9-yl)methoxy]ethanol [lookchemicals.com]
- 2. echemi.com [echemi.com]
- 3. 59277-86-0(Ethanol,2-[(2,6-diamino-9H-purin-9-yl)methoxy]-) | Kuujia.com [nl.kuujia.com]
- 4. 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol, CasNo.59277-86-0 ZHEJIANG FEIYU NEW ENERGY CO,LTD China (Mainland) [zjfeiyu.lookchem.com]

### Foundational & Exploratory





- 5. 31383-66-1|2-((6-Amino-1H-purin-1-yl)methoxy)ethanol|BLD Pharm [bldpharm.com]
- 6. 59277-86-0\_CAS号:59277-86-0\_2-[(2,6-diaminopurin-9-yl)methoxy]ethanol 化源网 [m.chemsrc.com]
- 7. 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol | 59277-86-0 [amp.chemicalbook.com]
- 8. Ganciclovir Wikipedia [en.wikipedia.org]
- 9. Antiviral activity and mechanism of action of ganciclovir PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 12. Ganciclovir Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 13. Ganciclovir (oral route, intravenous route) Side effects & dosage Mayo Clinic [mayoclinic.org]
- 14. Ganciclovir | C9H13N5O4 | CID 135398740 PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. selleckchem.com [selleckchem.com]
- 20. Therapeutic Drug Monitoring of Ganciclovir: Where Are We? PMC [pmc.ncbi.nlm.nih.gov]
- 21. ias.ac.in [ias.ac.in]
- 22. US7078524B2 Process for the synthesis of ganciclovir Google Patents [patents.google.com]
- 23. CN108467396B Ganciclovir preparation method Google Patents [patents.google.com]
- 24. Liquid chromatography tandem mass spectrometry quantitation of intracellular concentrations of ganciclovir and its phosphorylated forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-[(2,6-diaminopurin-9-yl)methoxy]ethanol CAS number 59277-86-0]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209397#2-2-6-diaminopurin-9-yl-methoxy-ethanol-cas-number-59277-86-0]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com